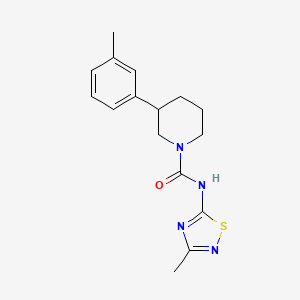
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine
Vue d'ensemble
Description
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine, also known as FMMA, is a small molecule that has gained significant attention in scientific research. This compound has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine is not fully understood. However, it has been reported to inhibit the activity of various kinases by binding to their ATP-binding sites. This binding leads to the inhibition of kinase activity and subsequent downstream signaling pathways. 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the migration and invasion of cancer cells. In addition, 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine could have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it useful for in vitro and in vivo studies. It is also stable and can be synthesized in good yields and purity. However, 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine also has limitations. It has been reported to exhibit off-target effects, which could complicate the interpretation of experimental results. In addition, its mechanism of action is not fully understood, which could limit its potential applications.
Orientations Futures
There are several future directions for research on 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and potent inhibitors of these targets. Another direction is to explore its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of analogs of 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine with improved pharmacological properties could lead to the development of more effective therapeutic agents.
Applications De Recherche Scientifique
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has been found to have potential applications in the field of medicinal chemistry. It has been reported to exhibit inhibitory activity against various kinases, including FGFR1, FLT3, and CSF1R. These kinases are known to be involved in various diseases, including cancer. 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These findings suggest that 4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine could be developed as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
4-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-7-6-9(16-12(14)15-7)8-4-3-5-10(17-2)11(8)13/h3-6H,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQFAIDDFWROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C(=CC=C2)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-N'-cyclopentylsuccinamide](/img/structure/B4288661.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B4288664.png)

![6,9-dioxo-N-(2-phenoxyphenyl)octahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxamide](/img/structure/B4288677.png)
![N-cyclopropyl-5-{1-[(propylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B4288679.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]propanamide](/img/structure/B4288685.png)
![3-{2-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4288690.png)
![2-methyl-5-{4-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B4288697.png)
![(1S*,6R*)-9-[4-(diethylamino)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4288700.png)
![N-(5-fluoro-2-methylphenyl)-2-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)acetamide](/img/structure/B4288704.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine](/img/structure/B4288715.png)
![2-(allylamino)-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B4288723.png)
![1-[isopropyl(methyl)amino]-3-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B4288724.png)
![8-[3-(3-methoxy-4-methylphenyl)propanoyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4288731.png)